molecular formula C15H15N5O3 B2788246 3-((1-(5-Methylisoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034503-33-6

3-((1-(5-Methylisoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2788246
CAS No.: 2034503-33-6
M. Wt: 313.317
InChI Key: YCHLFUBIYQWYID-UHFFFAOYSA-N
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Description

3-((1-(5-Methylisoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a nitrile group and an ether linkage to a piperidine ring, which is further substituted with a 5-methylisoxazole-3-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(5-Methylisoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Isoxazole Group: The 5-methylisoxazole-3-carbonyl group is introduced via a condensation reaction with the piperidine intermediate.

    Formation of the Pyrazine Ring: The pyrazine ring is constructed through a series of cyclization and substitution reactions.

    Final Coupling Reaction: The piperidine intermediate is coupled with the pyrazine ring through an ether linkage, typically using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-((1-(5-Methylisoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, particularly at positions adjacent to the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

3-((1-(5-Methylisoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biology: Investigation of its biological activity, including potential antimicrobial or anticancer properties.

    Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-((1-(5-Methylisoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1-(5-Methylisoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carboxamide
  • 3-((1-(5-Methylisoxazole-3-carbonyl)piperidin-3-yl)oxy)pyridine-2-carbonitrile

Uniqueness

3-((1-(5-Methylisoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-10-7-12(19-23-10)15(21)20-6-2-3-11(9-20)22-14-13(8-16)17-4-5-18-14/h4-5,7,11H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHLFUBIYQWYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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